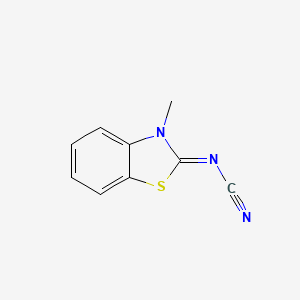
(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 3rd position and a cyanamide group attached to the 2nd position of the benzothiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide typically involves the reaction of 3-methylbenzothiazole with cyanamide under specific conditions. The reaction may require the presence of a catalyst and controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on different biological systems.
Medicine: Potential medicinal applications could include its use as a precursor for drug development.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Similar compounds to (3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyanamide include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(Methylthio)benzothiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyanamide group, which can impart distinct chemical and biological properties compared to other benzothiazole derivatives.
属性
CAS 编号 |
92819-62-0 |
|---|---|
分子式 |
C9H7N3S |
分子量 |
189.24 g/mol |
IUPAC 名称 |
(3-methyl-1,3-benzothiazol-2-ylidene)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-12-7-4-2-3-5-8(7)13-9(12)11-6-10/h2-5H,1H3 |
InChI 键 |
NUTOSDSDBXXHIU-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2SC1=NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
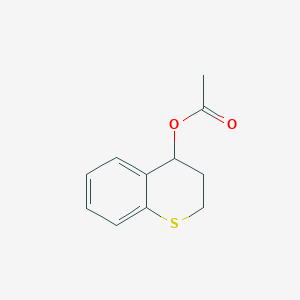
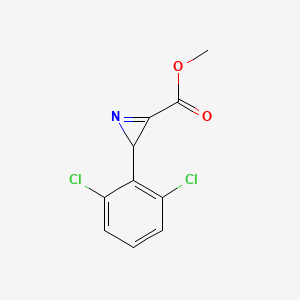
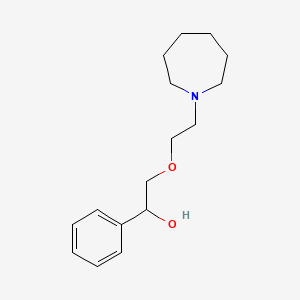
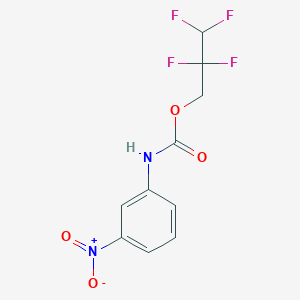
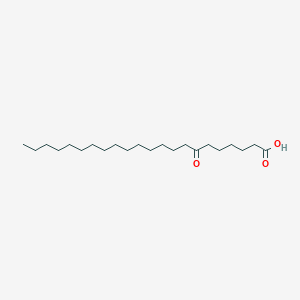
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

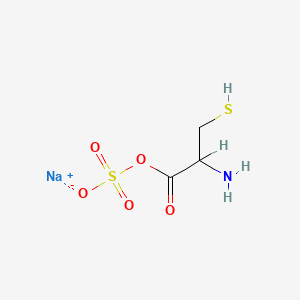
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
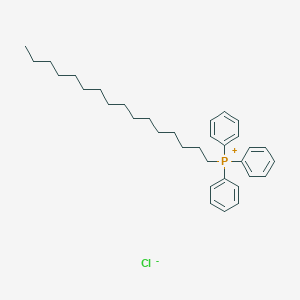
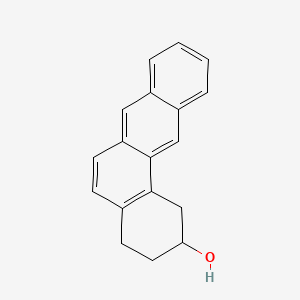
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
